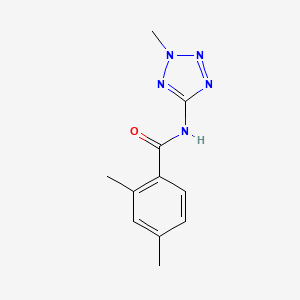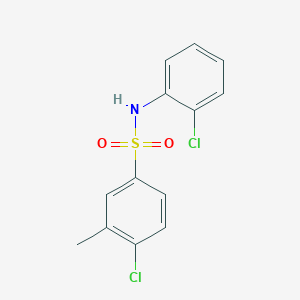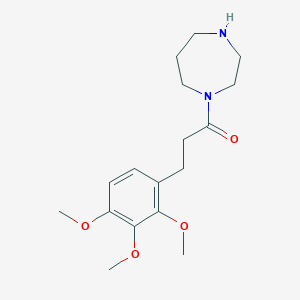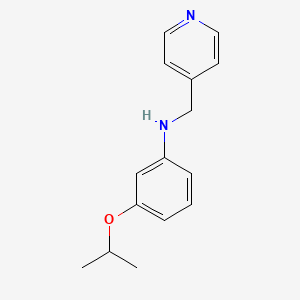![molecular formula C18H20O5 B7647077 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid
Vue d'ensemble
Description
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid, also known as BDMP, is a chemical compound that belongs to the class of phenylpropanoids. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BDMP has been the subject of scientific research due to its potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Antioxidant Properties : A study by Dovbnya et al. (2022) focused on developing preparative methods for the synthesis of compounds related to 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid, investigating their antioxidant activity. They developed methods for synthesizing ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles and evaluated their antioxidant activity in vitro (Dovbnya et al., 2022).
Asymmetric Hydrogenation Studies : O'reilly et al. (1990) prepared (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in optically pure form, which is related to this compound. They developed a catalyst system for asymmetric hydrogenation and used a statistical approach to optimize conditions for the preparation of enantiomerically pure compounds (O'reilly et al., 1990).
Metabolism by White Rot Fungus : Enoki et al. (1981) studied the metabolism of 3,4-dimethoxycinnamic acid and its derivatives by the white rot fungus Phanerochaete chrysosporium. They identified several metabolites including 3-(3,4-dimethoxyphenyl)propionic acid, indicating the significance of olefin saturation and acid reduction in these compounds' metabolism (Enoki et al., 1981).
Lignin Acidolysis : Li et al. (1996) explored the acid treatment of birch lignin, which led to the formation of compounds including 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone, providing insights into lignin degradation and potential applications in biomass processing (Li et al., 1996).
Enhanced Reactivity of –OH Bearing Molecules : Trejo-Machin et al. (2017) utilized 3-(4-Hydroxyphenyl)propanoic acid, a compound related to this compound, as a renewable building block for producing benzoxazine resins. They demonstrated the application of this compound in enhancing the reactivity of molecules with hydroxyl groups (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
3-(3,5-dimethoxy-4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-15-10-14(8-9-17(19)20)11-16(22-2)18(15)23-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAEOJDFQOGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)

![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)


![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)


